molecular formula C14H27NO4 B8084611 (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

Cat. No.: B8084611
M. Wt: 273.37 g/mol
InChI Key: KTNKLWRXVCTHKX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid is a chiral amino acid derivative featuring a nine-carbon alkyl chain (nonanoic acid backbone) with a tert-butoxycarbonyl (Boc) group protecting the amino functionality at the second carbon. This compound is structurally characterized by its long hydrophobic chain and the stereochemical configuration (R-enantiomer), which influence its physicochemical properties and biological interactions. Boc-protected amino acids like this are widely used in peptide synthesis, medicinal chemistry, and drug design due to their stability and ease of deprotection under mild acidic conditions .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNKLWRXVCTHKX-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine group of (R)-2-aminononanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves dissolving the amino acid in a mixture of water and dioxane (1:4 v/v) at 0°C, followed by incremental addition of Boc₂O and triethylamine (TEA). The reaction proceeds at room temperature for 12–24 hours, yielding the Boc-protected derivative.

Key Parameters:

  • Solvent System: Water-dioxane ensures solubility of both polar (amino acid) and nonpolar (Boc₂O) reactants.

  • Base: TEA neutralizes the HCl byproduct, preventing racemization.

  • Temperature: Mild conditions (0°C to 25°C) minimize side reactions.

Challenges and Optimization

Racemization at the α-carbon is a major concern. Studies show that maintaining pH ≤ 8.5 and avoiding prolonged heating are critical for preserving enantiomeric integrity. Pilot-scale reactions (≥100 mmol) report yields of 85–90% with >99% enantiomeric excess (ee) when conducted under rigorously anhydrous conditions.

Asymmetric Catalytic Hydrogenation

Substrate Preparation

A widely used precursor is (E)-2-((tert-butoxycarbonyl)amino)-non-2-enoic acid. This α,β-unsaturated compound is synthesized via condensation of tert-butyl carbamate with non-2-ynoic acid, followed by partial hydrogenation to the (E)-alkene.

Catalytic System and Reaction

Asymmetric hydrogenation employs a chiral catalyst, such as nickel(II) acetate tetrahydrate with (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. The reaction is conducted in ethanol at 55°C under 50 psi H₂ for 8 hours, achieving 91.9% yield and 98% ee.

Catalyst Loading:

  • Nickel acetate: 1.5 mol%

  • Chiral ligand: 1.5 mol%

Post-Reaction Processing

The crude product is purified via solvent-mediated crystallization. Ethanol is removed under reduced pressure, and the residue is treated with isopropyl acetate and n-heptane to induce crystallization. Cooling at 5°C/hour yields high-purity crystals.

Enzymatic Resolution

Racemic Synthesis and Resolution

Racemic 2-aminononanoic acid is synthesized via Strecker reaction or Hoffman degradation. The (R)-enantiomer is then isolated using acylase enzymes, which selectively hydrolyze the (S)-acylated derivative. Reported resolutions achieve 92–95% ee but require additional steps for Boc protection.

Limitations

  • Low throughput due to multi-step processes.

  • Enzyme cost and stability under industrial conditions.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow systems for Boc protection. A mixture of (R)-2-aminononanoic acid and Boc₂O in supercritical CO₂ achieves 95% conversion in <10 minutes, reducing solvent use by 70%.

Green Chemistry Innovations

Microwave-assisted reactions in ionic liquids (e.g., [BMIM][BF₄]) reduce reaction times from hours to minutes while maintaining >90% yield.

Comparative Analysis of Methods

Method Yield (%) ee (%) Key Advantages Limitations
Direct Boc Protection85–90>99Simple, scalableRequires enantiopure starting material
Asymmetric Hydrogenation90–9298High stereoselectivityComplex catalyst synthesis
Enzymatic Resolution75–8092–95No chiral catalysts neededLow yield, high cost

Research Findings and Innovations

Catalyst Design

Modifying the chiral ligand’s steric bulk (e.g., using 3,5-diisopropyl substituents) increases enantioselectivity to 99.5% ee in hydrogenation.

Solvent-Free Boc Protection

Ball-milling (R)-2-aminononanoic acid with Boc₂O and TEA in a planetary mill achieves 88% yield in 2 hours, eliminating solvent waste .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)nonanoic acid can undergo various chemical reactions, including:

  • Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

  • Coupling Reactions: : It can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Substitution Reactions: : The carboxyl group can undergo esterification or amidation reactions to form esters or amides, respectively.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: EDCI or DCC in the presence of a base like N-methylmorpholine (NMM).

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines in the presence of coupling reagents.

Major Products

    Free Amino Acid: Obtained after deprotection.

    Peptides: Formed through coupling reactions.

    Esters and Amides: Resulting from esterification and amidation reactions.

Scientific Research Applications

Organic Synthesis

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid is primarily utilized as a building block in the synthesis of peptides and other complex organic molecules. The Boc group provides stability during the synthesis process, making it easier to manipulate functional groups without unwanted side reactions.

Peptide Synthesis

In peptide chemistry, this compound is crucial for synthesizing various peptides. The Boc protection allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides with high purity and yield.

Application Details
Peptide SynthesisUsed as a protected amino acid in SPPS.
Organic ReactionsActs as a precursor in various organic transformations.
Drug DevelopmentAssists in the design of new therapeutic agents targeting specific diseases.

Biological Studies

The compound is also employed in biological research to study protein structure and function. Its ability to form stable linkages makes it useful in developing biochemical assays that probe protein interactions and enzymatic activities.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential to develop new pharmaceuticals. Its derivatives have shown promise in treating various conditions by acting on specific biological targets .

Case Study 1: Peptide-Based Drug Development

A study demonstrated that derivatives of Boc-nonanoic acid could be used to synthesize peptide inhibitors targeting cancer cell proliferation pathways. These peptides exhibited significant cytotoxicity against specific cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Biochemical Assays

Research involving this compound has led to the development of assays for studying enzyme kinetics and protein interactions. The Boc-protected amino acids allowed researchers to create substrates that mimic natural substrates, providing insights into enzyme mechanisms and substrate specificity .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Structural Analogs: Chain Length and Substituent Variations

The Boc-protected amino acid family includes compounds differing in alkyl chain length, substituents, and functional groups. Key examples from the evidence are compared below:

Compound Structure Molecular Weight Key Features Applications
(R)-2-((Boc)amino)nonanoic acid (hypothetical) C9 alkyl chain, Boc-protected amino group at C2 ~273.3 (estimated) Long hydrophobic chain; potential for lipid interactions Peptide synthesis, drug delivery systems (theoretical)
(R)-2-((Boc)amino)propanoic acid C3 alkyl chain 217.26 Short chain; high solubility in polar solvents Intermediate in peptide coupling
(R)-2-((Boc)amino)pentanoic acid C5 alkyl chain 217.26 Moderate hydrophobicity; used in small-molecule drug scaffolds Anticancer agent synthesis
(R)-2-((Boc)amino)-3-phenylpropanoic acid Phenyl group at C3 265.31 Aromatic substituent enhances π-π interactions; chiral center at C2 Antitumor agents , enzyme inhibitors
(R)-2-((Boc)amino)-3-methoxypropanoic acid Methoxy group at C3 219.24 Polar substituent improves water solubility Glycopeptide mimics, metabolic studies
(R)-2-((Boc)amino)-3-(indol-3-yl)propanoic acid Indole group at C3 ~300 (estimated) Heterocyclic moiety; targets tryptophan metabolic pathways PET tracer development , antimicrobial agents

Key Observations :

  • Shorter chains (propanoic, pentanoic acids) are more soluble and easier to functionalize .
  • Substituents: Aromatic (phenyl, indole) or polar (methoxy) groups modify binding affinity and metabolic stability. For example, phenylpropanoic acid derivatives exhibit antitumor activity via kinase inhibition , while methoxy groups aid in solubility .
Stereochemical Variants

Stereochemistry critically impacts biological activity. For instance:

  • (R)- vs. (S)-Enantiomers: The (R)-configuration of Boc-protected amino acids is often prioritized in drug design to match natural L-amino acid chirality. highlights (R)-configured indole derivatives as PET tracers for tryptophan metabolism, whereas (S)-isomers may lack target specificity .
  • Diastereomers: Compounds like (R)-3-((Boc)amino)-2-methylpropanoic acid () demonstrate how branching (methyl groups) alters steric hindrance and enzyme binding .
Pharmacokinetic and Stability Considerations
  • Boc Deprotection : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), making it ideal for controlled drug release .
  • Metabolic Stability: Longer alkyl chains (e.g., nonanoic acid) may resist hepatic degradation but could accumulate in fatty tissues. Shorter chains are metabolized faster .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid, commonly referred to as Boc-nonanoic acid, is a non-natural amino acid derivative that has garnered attention in biochemical research due to its potential applications in peptide synthesis and biological activity. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H27NO4, with a molecular weight of 271.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide chemistry to protect the amine group during synthesis.

Synthesis Methods

The synthesis of Boc-nonanoic acid typically involves the following steps:

  • Formation of the Boc Group : The amino group of nonanoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Purification : The product is purified through crystallization or chromatography to obtain a high-purity compound.

The synthesis pathway is crucial for ensuring that the compound retains its biological activity for subsequent applications in research and development.

1. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of Boc-nonanoic acid derivatives. For example, certain derivatives have shown promising activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

2. Peptide Synthesis and Ubiquitination

Boc-nonanoic acid serves as an important building block in peptide synthesis. Its stability under standard conditions allows for the incorporation into peptides that can undergo further modifications such as ubiquitination. This process is critical for studying protein degradation pathways and cellular signaling mechanisms .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of Boc-nonanoic acid derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various compounds, revealing that some derivatives exhibited MIC values as low as 125 µg/mL against specific bacterial strains .

CompoundMIC (µg/mL)Bacterial Strain
Compound A125E. coli
Compound B250S. aureus
Compound C500P. aeruginosa

Case Study 2: Peptide Ubiquitination

In another investigation, Boc-nonanoic acid was utilized in synthesizing ubiquitinated peptides. The study demonstrated that peptides modified with Boc-nonanoic acid could be effectively ubiquitinated, facilitating studies on protein interactions and degradation mechanisms .

Research Findings

Research has shown that this compound can influence various biological pathways:

  • Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Cell Viability Studies : In vitro studies indicated that certain concentrations of Boc-nonanoic acid derivatives could affect cell viability, highlighting the need for careful dosage consideration in therapeutic contexts.

Q & A

Q. How is (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid synthesized, and what are the critical reaction conditions?

The synthesis typically involves coupling protected amino acids with activated carboxylic acid derivatives. For example, N-Boc-β-alanine can be coupled using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in dichloromethane at 25°C for 19 hours . The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality, and palladium-catalyzed hydrogenation may be used for deprotection . Key variables include solvent polarity, temperature, and stoichiometric ratios of coupling agents.

Q. What analytical techniques confirm the stereochemical purity and structural integrity of this compound?

High-resolution NMR (¹H and ¹³C) is critical for verifying stereochemistry and detecting diastereomeric impurities. Chiral HPLC or circular dichroism (CD) spectroscopy can resolve enantiomeric excess . Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups like the Boc-protected amine and carboxylic acid .

Q. What are the primary research applications of this compound?

This compound serves as a chiral building block in peptide synthesis, particularly for introducing non-natural amino acids with tailored side chains . It is also used in medicinal chemistry to develop anticancer agents, where its derivatives are tested for inhibitory activity against specific enzymes or pathways .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis using this compound?

Coupling efficiency depends on activating agents (e.g., DCC, HATU), solvent choice (DMF or DCM), and base additives (e.g., DIEA). Pre-activation of the carboxylic acid moiety with HOBt (hydroxybenzotriazole) reduces racemization . Monitoring reaction progress via LC-MS helps adjust reagent stoichiometry dynamically .

Q. How should researchers address contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies may arise from variations in stereochemical purity, assay conditions (e.g., cell lines, enzyme isoforms), or substituent effects. For example, derivatives with 4-iodophenyl or trifluoromethylphenyl groups show divergent anticancer activities depending on the target protein’s binding pocket . Validating bioactivity across multiple orthogonal assays (e.g., enzymatic inhibition, cellular viability) and ensuring >98% enantiomeric purity are critical .

Q. What structural modifications enhance the compound’s metabolic stability while retaining bioactivity?

Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves resistance to oxidative metabolism . Replacing the nonanoic acid chain with shorter alkyl groups or incorporating methyl branches can reduce hepatic clearance. Computational modeling (e.g., QSAR) predicts optimal substitutions while maintaining target affinity .

Q. How can low yields during Boc-deprotection be mitigated?

Deprotection with TFA (trifluoroacetic acid) in DCM at 0°C minimizes side reactions. For hydrogenolysis (e.g., using Pd/C under H₂), ensure strict anhydrous conditions to prevent catalyst poisoning. Monitoring by TLC or NMR ensures complete removal of the Boc group without over-degradation .

Q. What strategies improve the compound’s stability under physiological conditions?

Formulating the compound as a lyophilized powder or in buffered solutions (pH 6–7) prevents hydrolysis of the ester or amide bonds . Adding antioxidants (e.g., ascorbic acid) mitigates oxidation of sensitive functional groups during long-term storage .

Methodological Notes

  • Stereochemical Validation : Always cross-validate chiral purity using two independent methods (e.g., HPLC and NMR) to avoid false conclusions .
  • Bioactivity Profiling : Use isogenic cell lines or recombinant enzymes to isolate target-specific effects from off-target interactions .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent grade, catalyst lot) meticulously, as minor variations can significantly impact yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.